

An In-depth Technical Guide to the Mechanism of Action of TSR-011

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Compound of Interest

Compound Name: Tsr-011

Cat. No.: B606013

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A Note on Nomenclature: The identifier "**TSR-011**" has been associated with two distinct therapeutic agents. This guide will address both compounds to provide a comprehensive overview. The primary focus will be on Dostarlimab (TSR-042), a highly successful programmed death receptor-1 (PD-1) inhibitor, for which "**TSR-011**" may have been an early internal designator. Additionally, this guide will cover Belizatinib (**TSR-011**), a dual anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinase (TRK) inhibitor, for which development has been discontinued.

Part 1: Dostarlimab (TSR-042): A PD-1 Inhibitor

Dostarlimab (marketed as Jemperli) is a humanized monoclonal antibody of the IgG4 isotype that acts as a potent checkpoint inhibitor by targeting the programmed death receptor-1 (PD-1). [1][2][3] It is produced using recombinant DNA technology in Chinese hamster ovary (CHO) cells.[1] Dostarlimab's mechanism of action is centered on reinvigorating the host immune system to recognize and eliminate cancer cells.[1][4]

Core Mechanism of Action: PD-1 Blockade

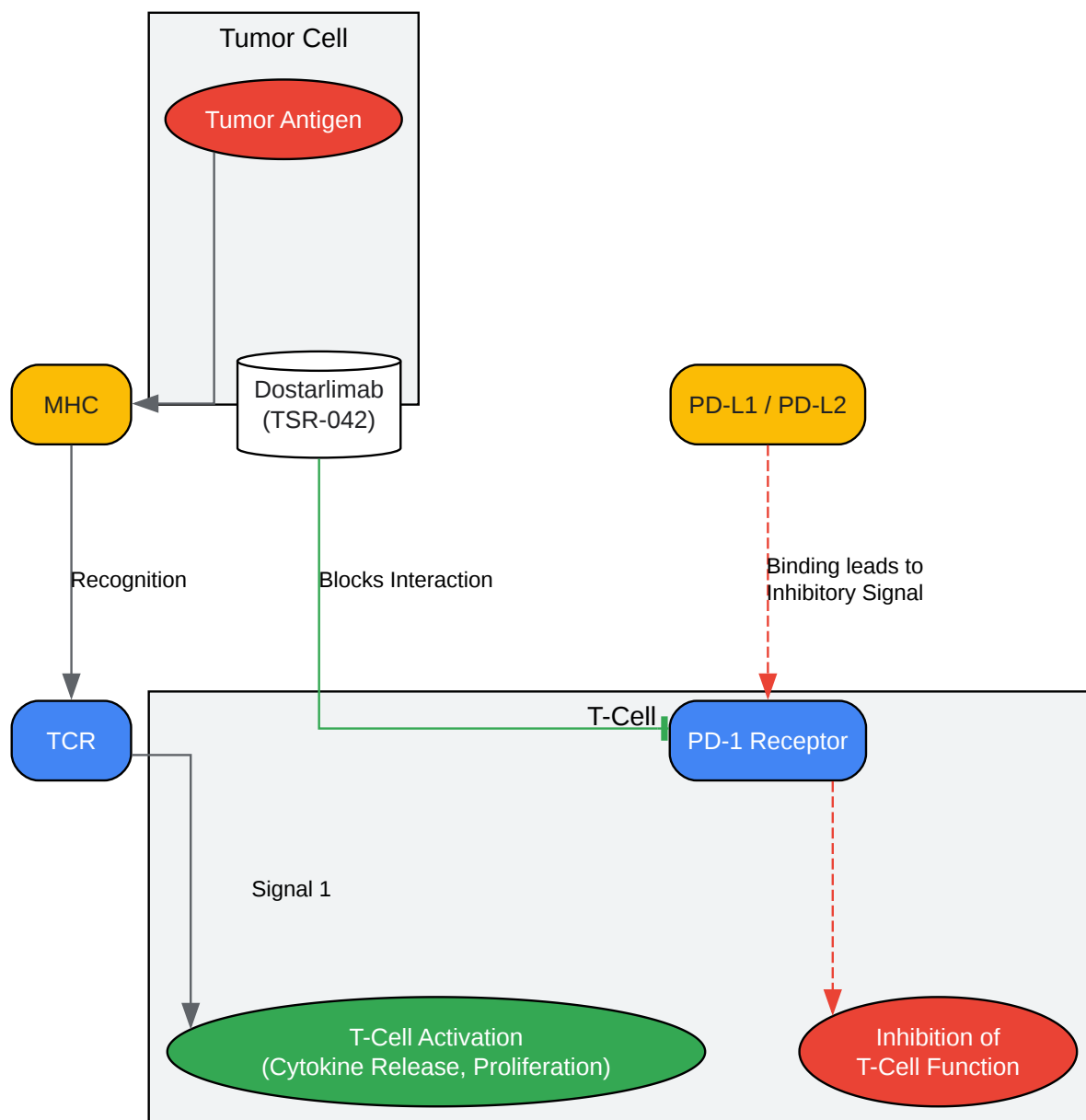
The PD-1 receptor is a critical immune checkpoint expressed on the surface of activated T-cells.[5] Its ligands, PD-L1 and PD-L2, are often overexpressed on the surface of cancer cells. [1][4] The binding of PD-L1 or PD-L2 to the PD-1 receptor initiates a signaling cascade that suppresses T-cell activity, including proliferation and cytokine production, allowing cancer cells to evade the immune system.[1][4]

Dostarlimab binds with high affinity to the PD-1 receptor, sterically hindering the interaction between PD-1 and its ligands, PD-L1 and PD-L2.[4][6] This blockade removes the inhibitory signal, thereby restoring T-cell-mediated anti-tumor immunity.[4]

Quantitative Data: Binding Affinity and Pharmacokinetics

Parameter	Value	Species	Method
Binding Affinity (KD)	300 pM	Human PD-1	Surface Plasmon Resonance
0.3 nM	Human PD-1	Surface Plasmon Resonance	
0.5 nM	Cynomolgus Monkey PD-1	Surface Plasmon Resonance	
Association Rate (ka)	$5.7 \times 10^5 \text{ M}^{-1}\text{s}^{-1}$	Human PD-1	Surface Plasmon Resonance
Dissociation Rate (kd)	$1.7 \times 10^{-4} \text{ s}^{-1}$	Human PD-1	Surface Plasmon Resonance
EC50 (Cell Surface Binding)	2.0 nM	Human PD-1 (recombinant)	Flow Cytometry
3.4 nM	Cynomolgus Monkey PD-1 (recombinant)	Flow Cytometry	
Terminal Half-life	25.4 days	Human	Clinical Trial Data
Clearance Rate	0.007 L/h	Human	Clinical Trial Data

Signaling Pathway: PD-1 Inhibition by Dostarlimab



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Caption: PD-1 signaling pathway and inhibition by Dostarlimab.

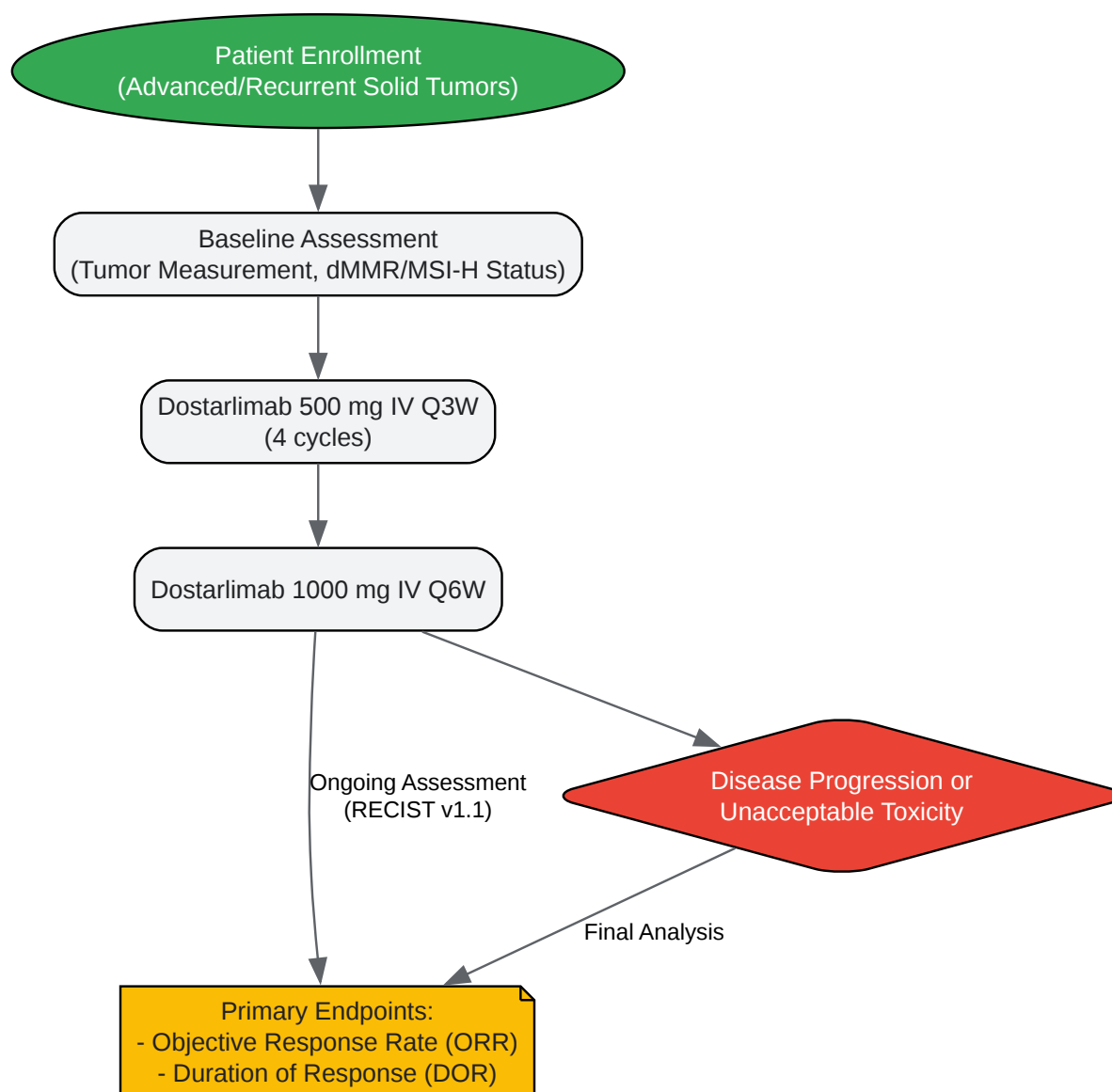
Experimental Protocols: Key Assays

Surface Plasmon Resonance (SPR) for Binding Affinity: The biochemical binding characteristics of dostarlimab to the extracellular domain of purified human and cynomolgus monkey PD-1 protein were assessed using SPR.^[7] This technique measures the change in the refractive index at the surface of a sensor chip as the antibody (analyte) flows over the immobilized PD-1 receptor (ligand), allowing for the calculation of association and dissociation rates, and ultimately the binding affinity (KD).^[7]

Flow Cytometry for Cell Surface Binding: To determine the binding of dostarlimab to cell-surface expressed PD-1, Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing human or cynomolgus monkey PD-1 were used.^[7] Cells were incubated with varying concentrations of dostarlimab, and the binding was detected using a fluorescently labeled secondary antibody. The mean fluorescence intensity was measured by flow cytometry to calculate the half-maximal effective concentration (EC50).

Clinical Trial Workflow: The GARNET Study

The GARNET study (NCT02715284) is a phase I, single-arm, open-label study that evaluated the safety and efficacy of dostarlimab monotherapy in patients with advanced solid tumors.^[8]
^[9]



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Caption: Simplified workflow of the GARNET clinical trial.

Clinical Efficacy of Dostarlimab

Dostarlimab has demonstrated significant and durable anti-tumor activity, particularly in patients with mismatch repair-deficient (dMMR) or microsatellite instability-high (MSI-H) tumors.

Trial/Cohort	Patient Population	Objective Response Rate (ORR)	Complete Response (CR)
GARNET (dMMR Endometrial Cancer)	Recurrent/Advanced dMMR EC	42.3%	12.7%
Phase II (dMMR Rectal Cancer)	Locally Advanced dMMR Rectal Cancer	100% (Clinical Complete Response)	100%

In a phase II study of patients with locally advanced dMMR rectal cancer, treatment with dostarlimab resulted in a 100% clinical complete response rate in all 42 patients who completed treatment, allowing them to avoid surgery.[\[10\]](#)[\[11\]](#)

Part 2: Belizatinib (TSR-011): A Dual ALK/TRK Inhibitor

Belizatinib (**TSR-011**) is an orally available, small molecule inhibitor of both anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinases (TRKA, TRKB, and TRKC).[\[12\]](#)[\[13\]](#) Its development was discontinued due to limited clinical activity in the context of a competitive therapeutic landscape.[\[14\]](#)

Core Mechanism of Action: Kinase Inhibition

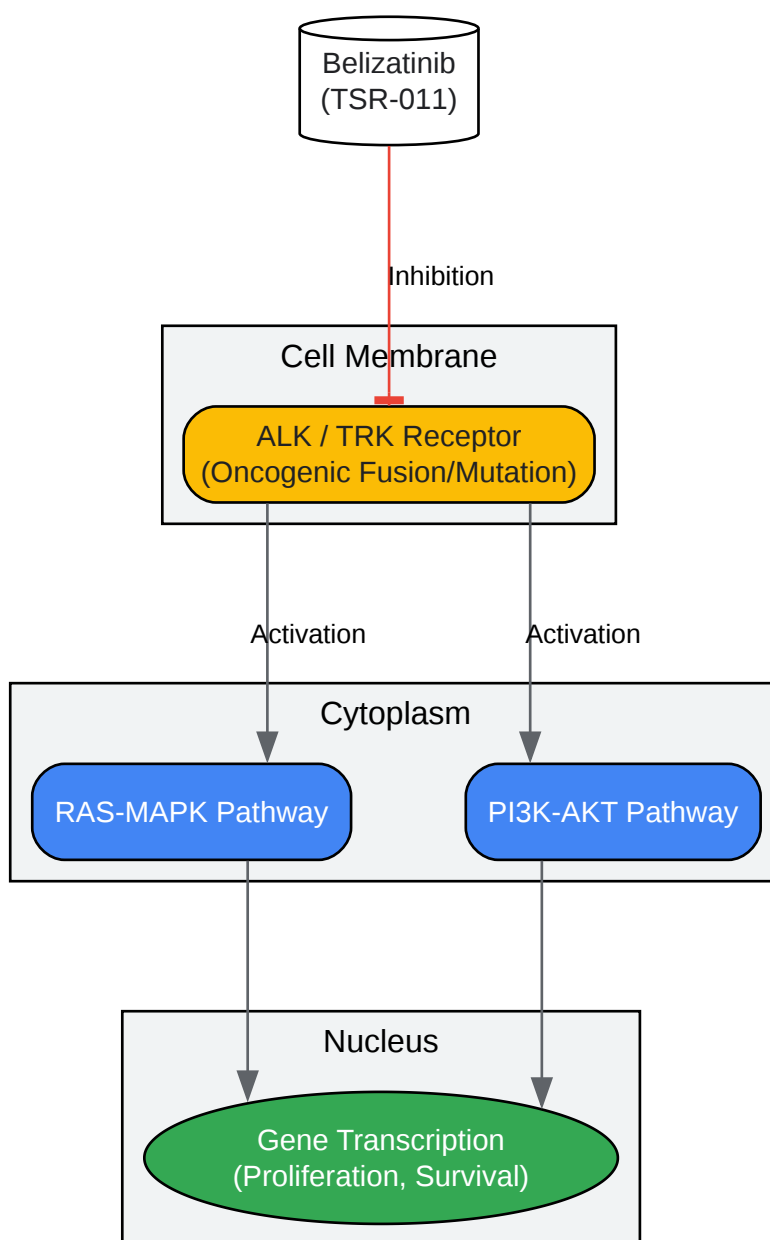
ALK and TRK are receptor tyrosine kinases that, when dysregulated through mutations or gene rearrangements, can act as oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC).[\[12\]](#) These kinases activate downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and growth.

Belizatinib binds to the ATP-binding pocket of ALK and TRK kinases, inhibiting their autophosphorylation and subsequent activation of downstream signaling.[\[15\]](#) This disruption of oncogenic signaling can lead to the inhibition of tumor cell growth in cancers dependent on these pathways.[\[12\]](#)

Quantitative Data: In Vitro Potency

Parameter	Value	Target
IC50	0.7 nM	Wild-type ALK kinase
< 3 nM	TRKA, TRKB, TRKC	

Signaling Pathway: ALK/TRK Inhibition by Belizatinib



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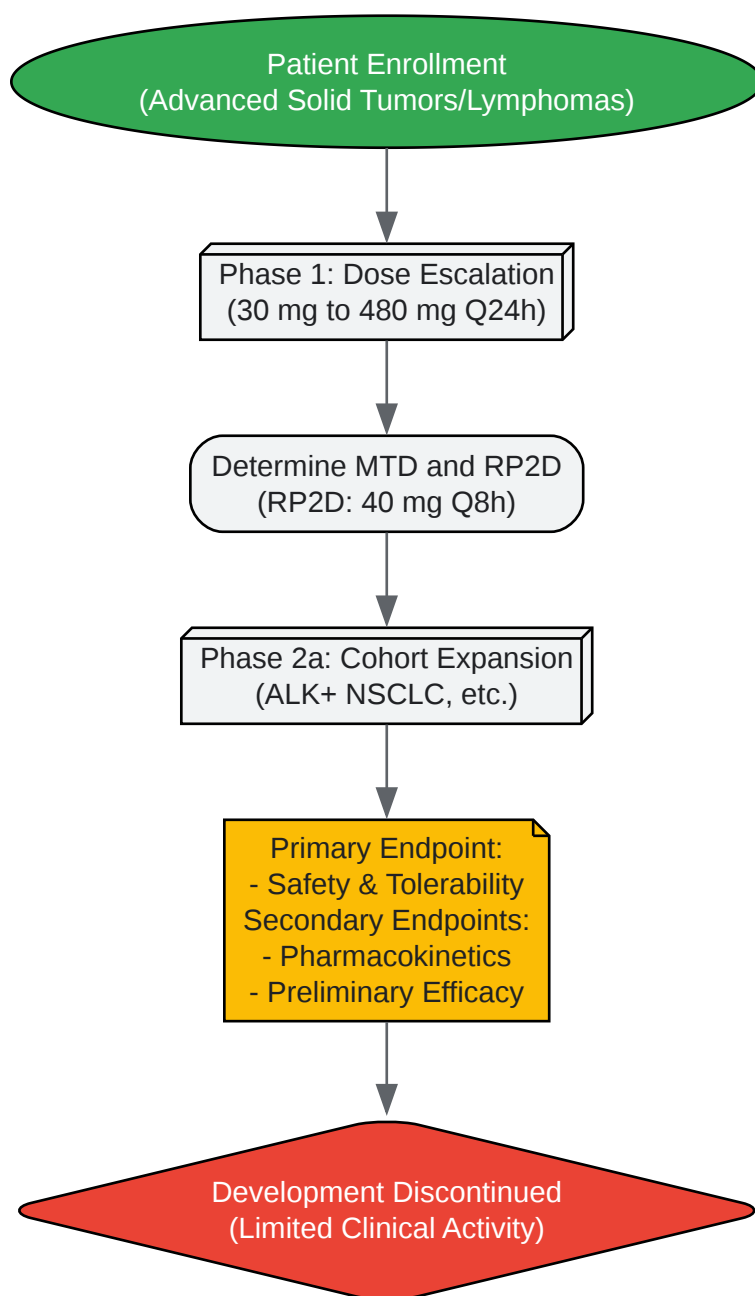
Caption: ALK/TRK signaling pathway and inhibition by Belizatinib.

Experimental Protocols: Phase I/IIa Clinical Trial

Trial Design (NCT02048488): This was a phase I/IIa, open-label, non-randomized, dose-escalation, and cohort expansion trial.[\[14\]](#)[\[16\]](#) The primary objective of the phase I portion was to evaluate the safety and tolerability of **TSR-011** and to determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D).[\[14\]](#)

Patient Population: Patients with metastatic or locally advanced solid tumors who had failed standard therapy were enrolled.[\[16\]](#) Expansion cohorts focused on patients with confirmed ALK-positive or TRK-positive tumors.[\[14\]](#)

Clinical Trial Workflow: NCT02048488



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Caption: Simplified workflow of the Belizatinib (**TSR-011**) Phase I/IIa trial.

Clinical Efficacy of Belizatinib

Belizatinib demonstrated a favorable safety profile at the recommended phase 2 dose (40 mg every 8 hours).[14] However, its clinical activity was limited.

Patient Cohort	Outcome	Number of Patients
ALK inhibitor-naïve, ALK+ NSCLC	Partial Response	6 of 14
Stable Disease	8 of 14	

Due to the limited clinical activity observed and the competitive landscape of ALK inhibitors, the further development of Belizatinib (**TSR-011**) was discontinued.^[14]

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